(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine

Chiral resolution Enantiomeric excess Synthetic efficiency

(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine (CAS 1212910-99-0) is an enantiopure, halogen-substituted β-chiral primary amine, C₉H₁₁ClFN, MW 187.64 g·mol⁻¹, with a defined (S) absolute configuration at the propan-1-amine stereogenic center. The compound serves as a chiral synthon in medicinal chemistry for constructing enantiopure pharmaceutical intermediates and active pharmaceutical ingredients, where the precise stereochemistry and the ortho‑chloro/meta‑fluoro substitution pattern jointly determine downstream biological target engagement.

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
Cat. No. B13055532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine
Molecular FormulaC9H11ClFN
Molecular Weight187.64 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=CC(=C1)F)Cl)N
InChIInChI=1S/C9H11ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m0/s1
InChIKeyKSFBEURMAVHKMZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine – Chiral Amine Building Block Procurement Guide


(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine (CAS 1212910-99-0) is an enantiopure, halogen-substituted β-chiral primary amine, C₉H₁₁ClFN, MW 187.64 g·mol⁻¹, with a defined (S) absolute configuration at the propan-1-amine stereogenic center . The compound serves as a chiral synthon in medicinal chemistry for constructing enantiopure pharmaceutical intermediates and active pharmaceutical ingredients, where the precise stereochemistry and the ortho‑chloro/meta‑fluoro substitution pattern jointly determine downstream biological target engagement .

Why Racemic or Opposite-Enantiomer Substitution Fails for (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine


For a chiral amine bearing a 2-chloro-5-fluorophenyl substituent, the stereochemistry at the α-carbon directly controls the three-dimensional presentation of the pharmacophore. In closely related β-chiral arylpropanamine drug intermediates, the (R) enantiomer has been shown to be essential for agonist activity at the 5-HT₂C receptor, while the (S) enantiomer is markedly less active or inactive [1]. Conversely, in other target families such as trace amine-associated receptor 1 (TAAR1), the (S) configuration can confer preferential potency and signaling bias [2]. Simply substituting the racemate or the opposite enantiomer introduces a 50% (racemate) or nearly 100% (opposite enantiomer) fraction of a stereoisomer that may be biologically incorrect for the intended target, potentially leading to misleading structure–activity relationship conclusions, wasted synthetic effort on inactive diastereomers, or procurement of material unusable for stereospecific synthesis steps.

Quantitative Differentiation Evidence: (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine vs. Closest Analogs


Enantiomeric Purity vs. Racemic Mixture – Impact on Chiral Pool Yield

Commercially procured (S)-1-(2-chloro-5-fluorophenyl)propan-1-amine is supplied at a certified enantiomeric purity of ≥98% (as the free amine), whereas racemic 1-(2-chloro-5-fluorophenyl)propan-1-amine (CAS 1270551-29-5) contains exactly 50% of the undesired (R)-enantiomer . In a chiral-pool synthesis of a single-enantiomer drug candidate, direct procurement of the enantiopure (S)-building block eliminates the 50% yield loss inherent in racemate resolution and avoids a separate chiral resolution step, which typically adds 2–3 synthetic transformations and reduces overall yield by approximately 40–60% [1]. This directly quantifies the waste avoidance and synthetic efficiency gain.

Chiral resolution Enantiomeric excess Synthetic efficiency

Steric and Electronic Differentiation from Regioisomeric Fluorochloro Analogs – Impact on Receptor Binding Pose

In a medicinal chemistry program targeting the serotonin 5-HT₂C receptor, the (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine pharmacophore (derived from an (R)-3-chlorophenylpropanamine precursor) shows a 5-HT₂C Ki of ~2.0 nM and greater than 100-fold selectivity over 5-HT₂A and 5-HT₂B, whereas the regioisomer with a 2-chloro-5-fluoro substitution pattern has not reached the same selectivity profile, indicating that the precise position of the halogen atoms critically modulates binding-pocket complementarity [1]. While direct comparative affinity data for (S)-1-(2-chloro-5-fluorophenyl)propan-1-amine itself versus its 3-chloro or 4-fluoro regioisomers are not publicly available, the well-characterized divergence in 5-HT₂C affinity among regioisomeric chlorofluorophenyl benzazepines demonstrates that the 2-chloro-5-fluoro substitution pattern represents a distinct SAR vector that cannot be recapitulated by moving the halogen atoms to alternative ring positions.

Structure–activity relationship Halogen substitution pattern Ligand-receptor docking

Physical Form and Handling Advantage Over Racemate in Asymmetric Synthesis Workflows

The (S)-enantiomer of 1-(2-chloro-5-fluorophenyl)propan-1-amine is supplied as a single enantiomer free base, allowing direct diastereomeric salt formation with a single chiral acid for further purification or direct use in asymmetric catalysis. Racemic 1-(2-chloro-5-fluorophenyl)propan-1-amine, in contrast, would require an additional classical resolution step using a chiral acid (e.g., tartaric acid), which typically yields ≤45% of the desired enantiomer in a single resolution cycle and generates an equimolar waste stream of the opposite enantiomer [1]. For a 1.0-gram scale synthesis, this translates to ≤0.45 g of usable (S)-amine from the racemate versus the full 1.0 g obtained by direct procurement of the enantiopure compound.

Material science Process chemistry Chiral salt formation

High-Priority Application Scenarios for (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine


Enantiopure Building Block for CNS-Targeted Chiral Benzazepine Libraries

Medicinal chemistry groups synthesizing single-enantiomer benzazepine or tetrahydroisoquinoline libraries for 5-HT₂C, TAAR1, or other CNS GPCR targets should prioritize (S)-1-(2-chloro-5-fluorophenyl)propan-1-amine to preserve the entire purchased mass as the desired enantiomer and avoid introducing an incorrect stereochemistry that would confound primary screening assays [1].

Asymmetric Catalysis and Chiral Auxiliary Development

The single-enantiomer amine can be directly elaborated into chiral N,N-ligands, chiral auxiliaries, or organocatalysts without the need for a prior resolution step. This streamlines the synthesis of enantiopure catalysts that require a defined arylpropanamine framework, reducing the synthetic step count by at least 2 compared to starting from the racemate [2].

Preclinical Candidate Synthesis Requiring Defined Stereochemistry for Regulatory Data Packages

For lead optimization programs advancing a chiral preclinical candidate, using the enantiopure (S)-building block from the outset generates a consistent stereochemical composition across all batches, simplifying the chiral purity section of the Chemistry, Manufacturing, and Control (CMC) regulatory module and avoiding the need for a chiral purity qualification assay that would be required if the racemate were used [3].

Quote Request

Request a Quote for (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.